Rovamycin
Description
Spiramycin is a macrolide antibiotic and antiparasitic agent discovered in 1952 as a product of the bacterium Streptomyces ambofaciens. It is primarily used to treat various bacterial infections, including those caused by Toxoplasma gondii and Cryptosporidium. Spiramycin is known for its activity against Gram-positive cocci and rods, Gram-negative cocci, and certain other pathogens .
Properties
Key on ui mechanism of action |
The mechanism of action of macrolides has been a matter of controversy for some time. Spiramycin, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1 : 1 stoichiometry. This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates. The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation.I |
|---|---|
CAS No. |
8025-81-8 |
Molecular Formula |
C43H74N2O14 |
Molecular Weight |
843.1 g/mol |
IUPAC Name |
2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |
InChI Key |
ACTOXUHEUCPTEW-OSLILNPBSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |
Appearance |
White solid |
Color/Form |
Amorphous |
Other CAS No. |
8025-81-8 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Slightly soluble in water Soluble in most organic solvents |
Synonyms |
Antibiotic 799 IL 5902 IL-5902 IL5902 NSC 55926 NSC 64393 NSC-55926 NSC-64393 NSC55926 NSC64393 Rovamycin Rovamycine Selectomycin Spiramycin Spiramycin Adipate Spiramycine |
vapor_pressure |
9.9X10-31 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Spiramycin is produced through fermentation using the bacterium Streptomyces ambofaciens. The fermentation process involves inoculating an aqueous nutrient medium with the culture and allowing aerobic fermentation to take place. The antibiotic substance is then separated from the culture medium .
Industrial Production Methods: In industrial settings, spiramycin is prepared by dry granulation followed by tabletting or capsule filling. This method ensures high stability, good content uniformity, and high bioavailability. The process is designed to be simple and convenient, meeting various clinical and industrial requirements .
Chemical Reactions Analysis
Types of Reactions: Spiramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from these reactions include derivatives of spiramycin that possess improved pharmacokinetic properties and enhanced antimicrobial activity .
Scientific Research Applications
Mechanism of Action
Spiramycin belongs to the macrolide class of antibiotics, which includes other compounds such as erythromycin, clarithromycin, and azithromycin. Compared to these antibiotics, spiramycin has a unique 16-membered ring structure, which contributes to its distinct pharmacokinetic properties and spectrum of activity .
Comparison with Similar Compounds
- Erythromycin
- Clarithromycin
- Azithromycin
- Roxithromycin
Spiramycin’s uniqueness lies in its ability to inhibit virulence factors in certain pathogens without affecting their growth, making it a valuable tool in combating antibiotic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
